molecular formula C7H10O B143340 2-Cyclohepten-1-one CAS No. 1121-66-0

2-Cyclohepten-1-one

Cat. No. B143340
CAS RN: 1121-66-0
M. Wt: 110.15 g/mol
InChI Key: WZCRDVTWUYLPTR-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one is an α,β-enone . It reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone .


Synthesis Analysis

The synthesis of 2-Cyclohepten-1-one is not well-documented in the available literature. More research is needed to provide a comprehensive synthesis analysis .


Molecular Structure Analysis

The molecular structure of 2-Cyclohepten-1-one can be represented as a 2D Mol file or as a computed 3D SD file . More detailed information about its molecular structure can be found in databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

2-Cyclohepten-1-one is known to undergo regioselective reactions with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts .


Physical And Chemical Properties Analysis

2-Cyclohepten-1-one has a molecular weight of 110.15 g/mol . It is a liquid at room temperature with a density of 0.988 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Perhydroazulene Terpenoids

2-Cyclohepten-1-one: serves as a key intermediate in the synthesis of perhydroazulene terpenoids . These terpenoids are significant due to their presence in natural products and potential therapeutic properties. The compound’s reactivity allows for the construction of complex molecular architectures found in these natural substances.

Regioselective Allylation

The compound exhibits regioselective reactions with allyl indium reagents in the presence of TMSCl . This reaction is valuable for creating new carbon-carbon bonds in a controlled manner, which is a fundamental step in organic synthesis, particularly in the construction of cyclic compounds with potential pharmacological activities.

Enantioselective Synthesis

2-Cyclohepten-1-one: reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to produce (S)-3-butylcycloheptanone . This enantioselective synthesis is crucial for creating substances with specific chirality, a key aspect in the pharmaceutical industry for the production of enantiomerically pure drugs.

Electrophile in Addition Reactions

As an α,β-enone, 2-Cyclohepten-1-one is a multifunctional electrophile suitable for various addition reactions . These reactions are essential in organic chemistry for introducing new functional groups and expanding the complexity of molecules, which can lead to the discovery of new drugs and materials.

Chromatographic Analysis

2-Cyclohepten-1-one: can be separated using chromatographic techniques, such as HPLC, due to its distinct chemical properties . This application is important in analytical chemistry for the purification and identification of compounds, as well as in quality control processes in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone

Mode of Action

The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that 2-Cyclohepten-1-one can form covalent bonds with its targets, leading to changes in their structure and function.

Pharmacokinetics

Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 2-Cyclohepten-1-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.

Safety and Hazards

2-Cyclohepten-1-one is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions for 2-Cyclohepten-1-one are not well-documented in the available literature . More research is needed to explore its potential applications and understand its properties better.

properties

IUPAC Name

cyclohept-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCRDVTWUYLPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149916
Record name Cyclohept-2-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohepten-1-one

CAS RN

1121-66-0
Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Record name Cyclohept-2-en-1-one
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Synthesis routes and methods

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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